4-Fluoro-2-methoxyaniline
Overview
Description
4-Fluoro-2-methoxyaniline: is an organic compound with the chemical formula C7H8FNO and CAS registry number 450-91-9 . This compound is characterized by the presence of fluorine and methoxy functional groups attached to an aniline structure. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxyaniline can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluoro-2-nitroanisole with reducing agents such as iron powder and hydrochloric acid to yield this compound . Another method involves the nitration of This compound followed by reduction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow processes. For example, the acetylation and nitration of this compound can be carried out in a modular microreactor platform, followed by deprotection to yield the desired compound . This method allows for scalable production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as and .
Substitution: Reagents like nitric acid for nitration and bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-Fluoro-2-methoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxyaniline depends on its application. In pharmaceuticals, it serves as an intermediate that incorporates fluorine and methoxy groups into the molecular structure of target drugs, contributing to their pharmacological effects . The specific molecular targets and pathways involved vary depending on the final drug product.
Comparison with Similar Compounds
- 2-Amino-5-fluoroanisole
- 2-Methoxy-4-fluoroaniline
- 4-Fluoro-o-anisidine
Comparison: 4-Fluoro-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups enhances its reactivity and versatility as a synthetic intermediate compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRRMRUVYDETQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543136 | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-91-9 | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions a "scalable telescoped continuous flow procedure" for synthesizing a key building block of Osimertinib. Can you elaborate on the significance of this process and how 4-Fluoro-2-methoxyaniline is involved?
A1: The research focuses on developing an efficient and scalable method to produce a key building block for Osimertinib using this compound as the starting material []. The "telescoped continuous flow procedure" refers to a series of chemical reactions performed sequentially in a continuous flow system without the need for isolation and purification of intermediates. This approach offers several advantages over traditional batch processing, including:
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